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Compound of Interest
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Cat. No.: B606259

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource for interpreting variable results in in vivo studies of
BMS-823778, a selective 113-hydroxysteroid dehydrogenase type 1 (113-HSD1) inhibitor. The
development of BMS-823778 was discontinued, and a number of its clinical trials were
terminated or withdrawn, highlighting the complexities of translating preclinical findings. This
guide offers troubleshooting advice and frequently asked questions to address common
challenges encountered during experimentation.

Troubleshooting Guide: Interpreting Variable
Results

Problem 1: Inconsistent Pharmacodynamic (PD) Effects
on Glucocorticoid Levels

Question: We are observing high variability in the reduction of corticosterone (in mice/rats) or
cortisol (in non-human primates) after oral administration of BMS-823778. What are the
potential causes?

Answer:

Variability in the pharmacodynamic response of BMS-823778 can stem from several factors
related to the experimental protocol and the animal model used.
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» Timing of Dehydrocorticosterone (DHC) Challenge: The timing of the DHC challenge relative
to BMS-823778 administration is critical. The peak plasma concentration (Tmax) of the
inhibitor should align with the DHC challenge to observe maximum efficacy.

o Assay Methodology: The method used to measure corticosterone or cortisol is crucial.
Immunoassays can sometimes suffer from cross-reactivity. Ensure the assay is validated for
specificity and accuracy in the species being tested.

e Animal Strain and Species: Different strains of mice or rats can exhibit varied metabolic
responses and drug metabolism rates. Furthermore, there are significant species differences
in the potency of BMS-823778, with it being approximately 57-fold more potent in
cynomolgus monkeys than in mice[1].

 Diet-Induced Obesity (DIO) Model Variability: If using a DIO model, be aware of the inherent
variability in the development of obesity and metabolic syndrome among individual animals,
even within the same strain[2][3]. This can lead to differences in baseline glucocorticoid
levels and drug response.

Problem 2: Discrepancy Between In Vivo and Ex Vivo
Potency

Question: Our ex vivo assays on adipose tissue show significantly higher potency for BMS-
823778 than our in vivo studies. Why is there a discrepancy?

Answer:
This is a known characteristic of BMS-823778 and is likely due to its tissue distribution.

o Adipose Tissue Accumulation: BMS-823778 shows preferential distribution to adipose tissue.
In diet-induced obese (DIO) mice, the adipose-to-plasma concentration ratio is
approximately 2.5[1]. This leads to a higher effective concentration of the drug in the target
tissue than what is reflected by plasma levels, resulting in greater potency in ex vivo adipose
tissue assays (ED50 of 5.2 mg/kg) compared to systemic in vivo pharmacodynamic models
(ED50 of 34 mg/kg)[1][2].

o Liver Distribution: The liver-to-plasma concentration ratio is also elevated (3.5 in DIO mice),
which is another key target tissue for 113-HSD1 inhibition[1].
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When designing experiments, consider both plasma pharmacokinetics and tissue-specific
concentrations to fully understand the drug's activity.

Problem 3: Unexpected Off-Target Effects or Lack of
Efficacy at High Doses

Question: We are observing unexpected biological effects at higher doses of BMS-823778 that
do not seem related to 113-HSD1 inhibition, or we are seeing a plateau in efficacy. What could
be the reason?

Answer:

While BMS-823778 is a highly selective inhibitor of 11(3-HSD1, high doses in in vivo studies
can sometimes lead to confounding results.

o Potential for Off-Target Mechanisms: Studies with other 113-HSD1 inhibitors have shown
that at high doses, some of the observed metabolic benefits, such as weight loss and
reduced food intake, might be partially due to off-target mechanisms[1][4]. It is crucial to
include appropriate controls, such as studies in 113-HSD1 knockout animals, to dissect on-
target versus off-target effects.

» Activation of Compensatory Mechanisms: Inhibition of 113-HSD1 can lead to a
compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in
increased ACTH levels. This can, in turn, stimulate adrenal cortisol production, potentially
counteracting the inhibitory effect of the drug over time.

Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of BMS-823778 in preclinical species?

Al: The oral bioavailability of BMS-823778 ranges from 44% to 100% in preclinical species. In
mice, the clearance is 2.3 mL/min/kg and the volume of distribution (Vss) is 1.2 L/kg. In
cynomolgus monkeys, the clearance is 1.2 mL/min/kg and the Vss is 2.3 L/kg[1][2].

Q2: How does diet-induced obesity affect the pharmacokinetics of 113-HSD1 inhibitors like
BMS-8237787?
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A2: Studies on other 113-HSD1 inhibitors have shown that DIO mice can have lower systemic
clearance and consequently higher drug exposure (AUC) after oral administration compared to
lean mice. This is likely due to reduced activity of drug-metabolizing enzymes like CYP3A and

CYP2C in the liver of DIO mice.

Q3: Are there known genetic factors that can influence the metabolism of BMS-823778 in
preclinical models?

A3: BMS-823778 is primarily metabolized by CYP2C19 in humans. Importantly, genetic
variants of CYP2C19 have been identified in cynomolgus macaques, a common non-human
primate model used in preclinical testing. These polymorphisms can lead to significant inter-
individual variability in drug metabolism and exposure.

Q4: Why was the clinical development of BMS-823778 discontinued?

A4: While the precise reasons for the discontinuation have not been publicly detailed, several
Phase 2 clinical trials for indications such as hypertension and atherosclerosis were terminated
or withdrawn[5][6]. The translation of promising preclinical efficacy for 113-HSD1 inhibitors into
robust clinical outcomes in metabolic diseases has been a general challenge for this class of
drugs.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of BMS-823778

Parameter Species/System Value Reference
IC50 (11B-HSD-1) Human 2.3nM [11[2]
Selectivity over 11[3-
>10,000-fold [1][2]

HSD-2
ED50 (in vivo PD) DIO Mice 34 mg/kg [1112]
ED50 (ex vivo ]

] DIO Mice 5.2 mg/kg [11[2]
adipose)
ED50 (in vivo PD) Cynomolgus Monkeys 0.6 mg/kg [1][2]
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Table 2: Pharmacokinetic Parameters of BMS-823778

Cynomolgus

Parameter Mouse Reference
Monkey

Oral Bioavailability 44% ~100% [11[2]
Clearance (CL) 2.3 mL/min/kg 1.2 mL/min/kg [1][2]
Volume of Distribution

1.2 L/kg 2.3 L/kg [1][2]
(Vss)
Adipose-to-Plasma

] ~2.5 - [1]

Ratio (DIO)
Liver-to-Plasma Ratio

~3.5 - [1]

(DIO)

Experimental Protocols and Methodologies
Key Experiment: In Vivo Pharmacodynamic (PD) Assay
in Mice and Cynomolgus Monkeys

Obijective: To determine the in vivo potency (ED50) of BMS-823778 in inhibiting 113-HSD-1.

Methodology:

Animal Model: Diet-induced obese (DIO) mice or cynomolgus monkeys.
e Drug Administration: BMS-823778 is administered orally at various doses.

e Challenge: A challenge with 11-dehydrocorticosterone (DHC) is initiated after drug
administration.

o Sample Collection: Plasma samples are collected at various time points after the DHC
challenge.

e Analysis: The concentration of corticosterone (the product of 113-HSD-1 activity on DHC) in
the plasma is measured by a validated immunoassay.
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e Endpoint: The inhibition of 113-HSD-1 is determined by the decrease in plasma
corticosterone concentration. Drug plasma concentrations are also measured concurrently to
establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship[1][2].
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Caption: Signaling pathway of 113-HSD1 and the mechanism of action of BMS-823778.
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Caption: Experimental workflow for the in vivo pharmacodynamic assay of BMS-823778.
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Caption: Logical relationships of factors contributing to variable in vivo results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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